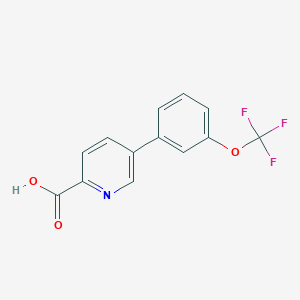
5-(3-Fluoro-4-methoxyphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Fluoro-4-methoxyphenyl)picolinic acid (5-FMPPA) is a synthetic compound used in various scientific research applications. It is a white powder with a molecular weight of 221.21 g/mol. 5-FMPPA is a fluorinated derivative of picolinic acid, which is an important intermediate in the production of several drug intermediates, such as mefenamic acid, flufenamic acid, and meclofenamic acid. 5-FMPPA has a wide range of applications in scientific research, including synthesis, biochemistry, and pharmacology.
Scientific Research Applications
5-(3-Fluoro-4-methoxyphenyl)picolinic acid, 95% has a wide range of applications in scientific research. It is used as a starting material in the synthesis of various compounds, such as mefenamic acid, flufenamic acid, and meclofenamic acid. It is also used as a reagent in the synthesis of a variety of other compounds, such as 2-chloro-4-methoxybenzoic acid and 4-methoxy-3-fluoroaniline. 5-(3-Fluoro-4-methoxyphenyl)picolinic acid, 95% is also used as a model compound in the study of the mechanism of action of various drugs.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)picolinic acid, 95% is not fully understood. However, it is believed to act as a proton donor in the presence of a base, such as sodium hydroxide or potassium hydroxide. This proton donation is believed to be the key factor in the catalytic activity of 5-(3-Fluoro-4-methoxyphenyl)picolinic acid, 95%. Furthermore, 5-(3-Fluoro-4-methoxyphenyl)picolinic acid, 95% is believed to interact with other molecules through hydrogen bonding, which is thought to be important in its biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluoro-4-methoxyphenyl)picolinic acid, 95% are not well understood. However, it has been shown to be a competitive inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of COX-2 has been linked to a variety of physiological effects, including analgesia, anti-inflammatory effects, and antiplatelet effects.
Advantages and Limitations for Lab Experiments
5-(3-Fluoro-4-methoxyphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is a stable compound and can be stored for long periods of time without significant degradation. It is also relatively inexpensive and readily available. However, 5-(3-Fluoro-4-methoxyphenyl)picolinic acid, 95% is not suitable for use in vivo experiments due to its potential toxicity.
Future Directions
There are several potential future directions for 5-(3-Fluoro-4-methoxyphenyl)picolinic acid, 95% research. These include further investigation of its mechanism of action, development of more efficient synthesis methods, and exploration of its potential therapeutic applications. Additionally, further research into the biochemical and physiological effects of 5-(3-Fluoro-4-methoxyphenyl)picolinic acid, 95% could lead to the development of new drugs or treatments. Finally, further investigation into the use of 5-(3-Fluoro-4-methoxyphenyl)picolinic acid, 95% in drug synthesis could lead to the development of more efficient and cost-effective drug production methods.
Synthesis Methods
5-(3-Fluoro-4-methoxyphenyl)picolinic acid, 95% can be synthesized from 4-methoxybenzoic acid and 3-fluoroaniline. This reaction involves the formation of an amide bond between the two reactants. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent, such as ethanol or methanol. The reaction is complete when the desired product is obtained. The product can then be purified by recrystallization or column chromatography.
properties
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-12-5-3-8(6-10(12)14)9-2-4-11(13(16)17)15-7-9/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOLGNPCCTUZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-4-methoxyphenyl)picolinic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














